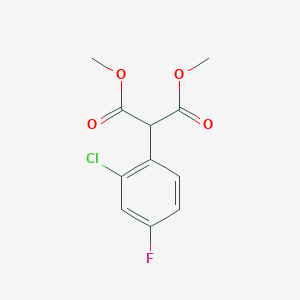
Dimethyl 2-chloro-4-fluorophenylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-chloro-4-fluorophenylmalonate, also known as CF3-DMM, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of malonates, which are widely used in organic synthesis as building blocks for the preparation of complex molecules. CF3-DMM has been found to possess unique properties that make it a valuable tool in scientific research.
Mécanisme D'action
The mechanism of action of Dimethyl 2-chloro-4-fluorophenylmalonate is not fully understood, but it is believed to act as a nucleophilic reagent in organic reactions. It can undergo nucleophilic substitution reactions with various electrophiles, such as carbonyl compounds and halogens. Dimethyl 2-chloro-4-fluorophenylmalonate has also been shown to act as a radical scavenger, protecting cells from oxidative stress.
Biochemical and Physiological Effects
Dimethyl 2-chloro-4-fluorophenylmalonate has been found to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Dimethyl 2-chloro-4-fluorophenylmalonate has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2-chloro-4-fluorophenylmalonate has several advantages as a reagent in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. It is also stable under a wide range of reaction conditions. However, Dimethyl 2-chloro-4-fluorophenylmalonate has some limitations, including its high cost and potential toxicity. It is important to handle this compound with care and follow appropriate safety protocols.
Orientations Futures
There are several future directions for the use of Dimethyl 2-chloro-4-fluorophenylmalonate in scientific research. One area of interest is the development of new synthetic methodologies using Dimethyl 2-chloro-4-fluorophenylmalonate as a reagent. Another direction is the investigation of the antioxidant and anticancer properties of Dimethyl 2-chloro-4-fluorophenylmalonate in vivo. Additionally, Dimethyl 2-chloro-4-fluorophenylmalonate could be used as a tool for studying the mechanism of action of various biological systems. Overall, Dimethyl 2-chloro-4-fluorophenylmalonate has significant potential for advancing scientific research in various fields.
Méthodes De Synthèse
The synthesis of Dimethyl 2-chloro-4-fluorophenylmalonate involves the reaction of 2-chloro-4-fluorobenzaldehyde with diethyl malonate in the presence of a base, followed by esterification with methanol. The final product is obtained after purification through column chromatography. This method has been optimized to yield high purity and yield of Dimethyl 2-chloro-4-fluorophenylmalonate.
Applications De Recherche Scientifique
Dimethyl 2-chloro-4-fluorophenylmalonate has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful reagent in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. Dimethyl 2-chloro-4-fluorophenylmalonate has been used as a building block in the synthesis of potent antiviral and anticancer agents. It has also been employed in the preparation of fluorescent dyes and polymers.
Propriétés
IUPAC Name |
dimethyl 2-(2-chloro-4-fluorophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO4/c1-16-10(14)9(11(15)17-2)7-4-3-6(13)5-8(7)12/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCYGOZMKFGESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

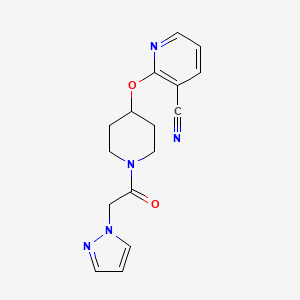
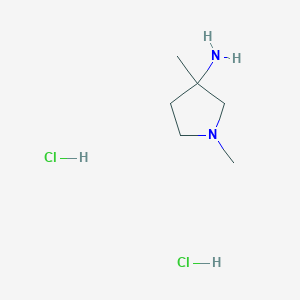
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)

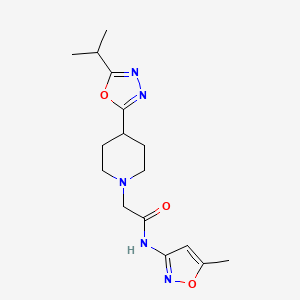


![tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2631637.png)

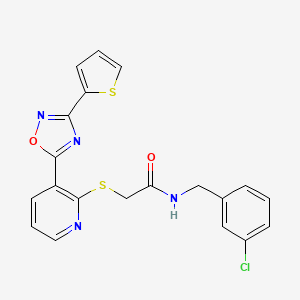
![3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2631640.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2631641.png)
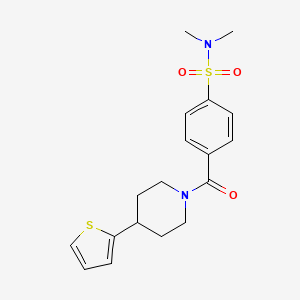
![6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid](/img/structure/B2631643.png)